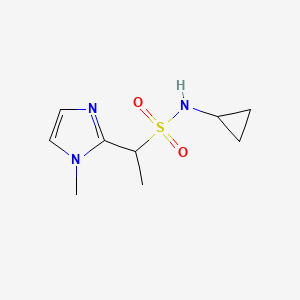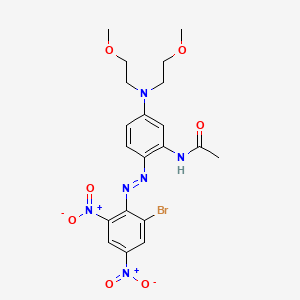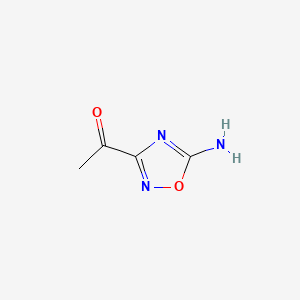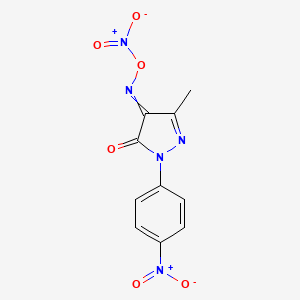
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring with a nitrophenyl group and a nitrooxime substituent, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione with hydroxylamine under specific conditions to introduce the nitrooxime group. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrooxime group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) involves its interaction with specific molecular targets. The nitro and nitrooxime groups can participate in redox reactions, influencing cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl)-, 4-(O-nitrooxime) can be compared with other similar compounds, such as:
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-nitrophenyl): Lacks the nitrooxime group, resulting in different chemical and biological properties.
1H-Pyrazole-4,5-dione, 3-methyl-1-(4-aminophenyl): Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Properties
CAS No. |
63549-42-8 |
|---|---|
Molecular Formula |
C10H7N5O6 |
Molecular Weight |
293.19 g/mol |
IUPAC Name |
[[3-methyl-1-(4-nitrophenyl)-5-oxopyrazol-4-ylidene]amino] nitrate |
InChI |
InChI=1S/C10H7N5O6/c1-6-9(12-21-15(19)20)10(16)13(11-6)7-2-4-8(5-3-7)14(17)18/h2-5H,1H3 |
InChI Key |
XRGPGOJFVLGCGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1=NO[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



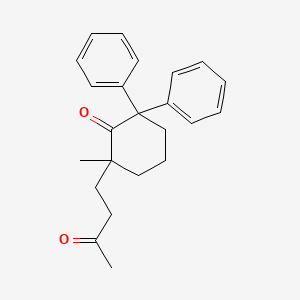
![3-[[5-(2,5-Dichlorophenyl)furan-2-carbonyl]carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13945033.png)
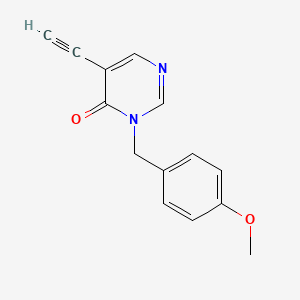
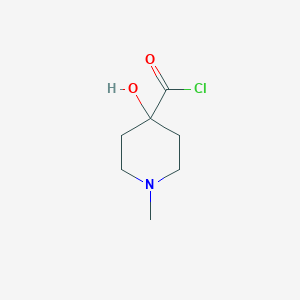
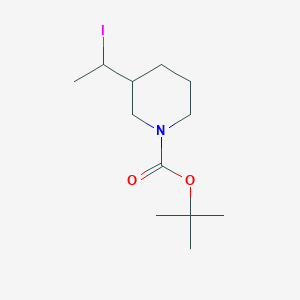
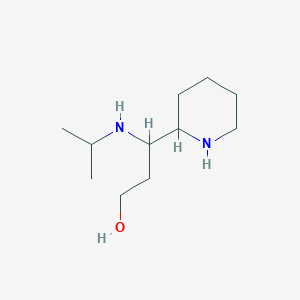

![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
![1-Ethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13945077.png)
